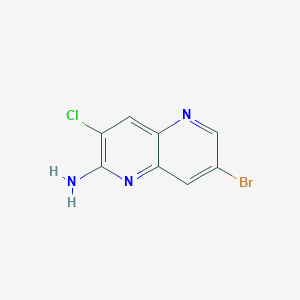
7-Bromo-3-chloro-1,5-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-chloro-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-1,5-naphthyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted pyridine derivatives. For example, a Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
7-Bromo-3-chloro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
7-Bromo-3-chloro-1,5-naphthyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-Bromo-3-chloro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 7-Bromo-1,5-naphthyridin-2-amine
- 7-Bromo-1,5-naphthyridin-3-amine
Uniqueness
7-Bromo-3-chloro-1,5-naphthyridin-2-amine is unique due to its dual halogen substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
特性
分子式 |
C8H5BrClN3 |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
7-bromo-3-chloro-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-7-6(12-3-4)2-5(10)8(11)13-7/h1-3H,(H2,11,13) |
InChIキー |
BXMHLRYRPUUGOU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=CC(=C(N=C21)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)

![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
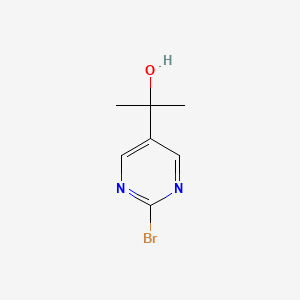
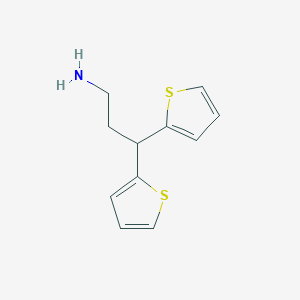
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
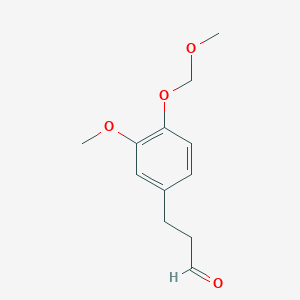


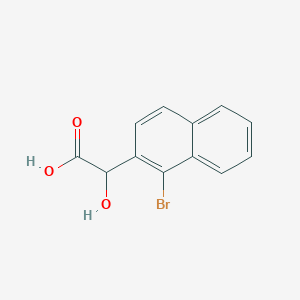
![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)

